1,1-Diethoxy-2-iodoethane

描述

Significance of Vicinal Haloacetals in Organic Synthesis

Vicinal haloacetals, which feature a halogen atom on a carbon adjacent to the acetal (B89532) carbon, are particularly valuable intermediates in synthetic organic chemistry. fiveable.me The term "vicinal" denotes this adjacent relationship between the halogen and the acetal functional group. This specific structural arrangement provides a unique combination of reactivity, making them versatile building blocks.

The significance of vicinal haloacetals lies in their ability to participate in a variety of transformations. They are key precursors in radical cyclization reactions, such as the Ueno-Stork reaction, which is a highly efficient method for synthesizing heterocyclic compounds with notable regioselectivity and diastereoselectivity. researchgate.net Furthermore, vicinal dihalides, which share the adjacent halogen characteristic, are instrumental in the halogenation of alkenes and serve as intermediates in the synthesis of alkynes and other functional groups. fiveable.mechemistryviews.org The acetal portion of the molecule can act as a protecting group for a carbonyl function, stable under neutral or basic conditions while the halogen site undergoes reaction, and can be later deprotected under acidic conditions. pressbooks.pub

Overview of Ether-Containing Iodinated Alkanes

Ether-containing iodinated alkanes are a broad class of compounds that includes 1,1-Diethoxy-2-iodoethane. Alkanes themselves are generally unreactive due to their strong, nonpolar carbon-carbon and carbon-hydrogen single bonds. quora.comenthu.com Consequently, their functionalization, such as iodination, often requires specific conditions or reagents. Direct iodination of alkanes can be a slow and reversible process, often carried out in the presence of an oxidizing agent to drive the reaction forward by consuming the hydrogen iodide (HI) byproduct. doubtnut.com

A common route to synthesizing iodoalkanes involves the cleavage of ethers. manac-inc.co.jp When treated with an acid catalyst and an alkali iodide, the ether's oxygen atom is protonated, forming an oxonium ion intermediate. Subsequent nucleophilic attack by an iodide ion cleaves a carbon-oxygen bond, yielding an iodoalkane and an alcohol. manac-inc.co.jp In the case of mixed ethers treated with HI, the iodide typically bonds to the less sterically hindered alkyl group. vedantu.com The presence of the iodine atom, a large and effective leaving group, makes these compounds susceptible to nucleophilic substitution reactions, rendering them useful in constructing more complex molecular architectures.

Structural Motif and Reactivity Profile of this compound within the Chemical Literature

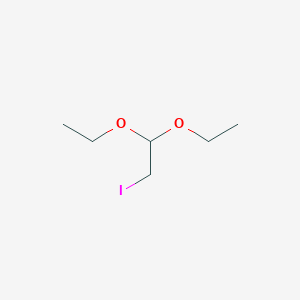

This compound is a prime example of a vicinal haloacetal. Its structural motif consists of a two-carbon ethane (B1197151) core. One carbon atom is part of an acetal functional group, bonded to two ethoxy groups (–OCH₂CH₃). The adjacent carbon atom is bonded to an iodine atom. This structure combines the features of an acetal and an alkyl iodide.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 51806-20-3 matrixscientific.com |

| Molecular Formula | C₆H₁₃IO₂ matrixscientific.commatrixscientific.com |

| Molecular Weight | 244.07 g/mol matrixscientific.commatrixscientific.com |

| MDL Number | MFCD21648225 matrixscientific.com |

| Hazard | Irritant matrixscientific.com |

The reactivity of this compound is dictated by the interplay between its two functional groups. The acetal group is stable in basic and neutral media but can be hydrolyzed to reveal an aldehyde under acidic conditions. pressbooks.pub The carbon-iodine bond is the primary site of reactivity, where the iodine atom serves as an excellent leaving group in nucleophilic substitution reactions.

Detailed research findings highlight its application as an alkylating agent in the synthesis of complex molecules. For instance, it has been utilized in the development of novel inhibitors for BACE1 (Beta-secretase 1), an enzyme implicated in Alzheimer's disease. In this context, this compound acts as an electrophile to introduce a diethoxyethyl group onto a nucleophilic substrate. acs.org

Table 2: Research Application of this compound

| Research Area | Reaction Type | Role of this compound | Conditions | Reference |

|---|---|---|---|---|

| BACE1 Inhibitor Synthesis | Alkylation | Electrophilic alkylating agent | The substrate was treated with lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (B95107) (THF) at -78 °C, followed by the dropwise addition of this compound. The reaction was then stirred at 55 °C for 18 hours. | acs.org |

This application underscores the utility of this compound as a bifunctional reagent, where the iodo-group allows for the formation of new carbon-carbon bonds while the acetal moiety serves as a masked aldehyde, available for subsequent transformations.

Structure

3D Structure

属性

IUPAC Name |

1,1-diethoxy-2-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13IO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNJFIHTBFQKJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CI)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500678 | |

| Record name | 1,1-Diethoxy-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51806-20-3 | |

| Record name | 1,1-Diethoxy-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxy-2-iodoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1 Diethoxy 2 Iodoethane

Precursor-Based Synthetic Routes

The most direct and widely utilized methods for synthesizing 1,1-Diethoxy-2-iodoethane begin with readily available precursors, including its bromo-analogue and the fundamental reactants that form the acetal (B89532) structure.

Derivatization from 1,1-Diethoxyethane and Halogenating Agents

Direct halogenation of the parent acetal, 1,1-Diethoxyethane (also known as acetal), is not a standard method for producing this compound. wikipedia.org While methods exist for introducing a halogen to an alkane, they often require harsh conditions and lack the specificity needed for this molecule. The reactivity of the acetal group and the C-H bonds on the ethyl groups complicate direct iodination at the desired position.

Strategies Involving Bromoacetaldehyde (B98955) and Subsequent Halogen Exchange

A highly effective and common strategy for the synthesis of this compound is through a halogen exchange reaction, specifically the Finkelstein reaction. wikipedia.org This method utilizes the more readily available precursor, 2-Bromo-1,1-diethoxyethane (also known as bromoacetaldehyde diethyl acetal). nih.govsigmaaldrich.com

The Finkelstein reaction is a nucleophilic substitution (SN2) process where an alkyl bromide or chloride is converted into an alkyl iodide. byjus.com The reaction is typically carried out by treating the alkyl halide with a solution of sodium iodide (NaI) in a polar aprotic solvent, most commonly dry acetone. doubtnut.com

The key to the reaction's success lies in the differential solubility of the halide salts in acetone. Sodium iodide is soluble in acetone, whereas the resulting sodium bromide (NaBr) or sodium chloride (NaCl) is not. wikipedia.org This precipitation of the byproduct salt drives the equilibrium towards the formation of the desired alkyl iodide, in this case, this compound. wikipedia.org

Reaction Scheme: BrCH₂CH(OC₂H₅)₂ + NaI (in acetone) → ICH₂CH(OC₂H₅)₂ + NaBr(s) byjus.comdoubtnut.com

This bimolecular reaction proceeds with an inversion of stereochemistry, although this is not relevant for this particular achiral molecule. byjus.com The reaction works exceptionally well for primary halides like 2-Bromo-1,1-diethoxyethane. wikipedia.org

Table 1: Finkelstein Reaction for this compound Synthesis

| Reactant | Reagent | Solvent | Product | Byproduct (Precipitate) | Reaction Type |

| 2-Bromo-1,1-diethoxyethane | Sodium Iodide (NaI) | Acetone | This compound | Sodium Bromide (NaBr) | SN2 Halogen Exchange |

Role of Ethanol (B145695) as a Fundamental Reactant in Acetal Formation

Ethanol is a crucial building block for the synthesis of the precursor, 2-Bromo-1,1-diethoxyethane. Acetal formation involves the reaction of an aldehyde with two equivalents of an alcohol in the presence of an acid catalyst. In this context, bromoacetaldehyde reacts with two molecules of ethanol to form bromoacetaldehyde diethyl acetal. sci-hub.box

The synthesis of the parent compound, 1,1-diethoxyethane, further illustrates the fundamental role of ethanol. It can be produced via the acid-catalyzed reaction of acetaldehyde (B116499) with ethanol. sci-hub.boxresearchgate.net Alternatively, a single-step method involves the vapor-phase catalytic conversion of ethanol over two different catalysts, where ethanol is the sole starting material. google.com In this process, ethanol is first dehydrogenated to acetaldehyde, which then reacts with remaining ethanol to form the acetal. google.com These principles of acetal formation are directly applicable to the synthesis of the halogenated precursors of this compound.

Analogous Synthetic Pathways from Related Halogenated Diethoxy Compounds

Examining the synthesis of structurally similar compounds can provide valuable insights into alternative or adapted routes for producing this compound.

Adaptations from 1,1-Diethoxy-2-nitroethane Synthesis

1,1-Diethoxy-2-nitroethane is another derivative of 1,1-diethoxyethane. chemsrc.comscbt.com Its synthesis can be achieved via the reaction of nitromethane (B149229) with triethyl orthoformate. chemicalbook.com Another approach involves the nitration of nitroacetal, demonstrating the introduction of a second nitro group. thieme-connect.de While the conversion of a nitro group to an iodo group (a variant of the Nef reaction followed by iodination) is chemically possible, it is a more complex, multi-step process compared to the direct Finkelstein reaction on the bromo-analogue. Therefore, adapting this pathway is less synthetically efficient for preparing this compound.

Optimization of Reaction Conditions and Catalyst Systems

The efficient synthesis of this compound is highly dependent on the optimization of various reaction parameters. These include the choice of catalyst for the acetalization step, the selection of appropriate solvents, and the fine-tuning of temperature profiles for the halogenation reaction.

Investigation of Acidic Catalysis in Acetalization Steps

The formation of the diethyl acetal from a suitable precursor, such as 2-iodoacetaldehyde (B1250149) or its synthetic equivalent, is a crucial step that is typically catalyzed by an acid. The choice of the acidic catalyst can significantly impact the reaction rate and the final yield of this compound. Both homogeneous and heterogeneous acid catalysts have been investigated for similar acetalization reactions. researchgate.netconicet.gov.ar

Homogeneous catalysts, such as mineral acids (e.g., HCl, H₂SO₄), offer rapid reaction rates but can present challenges in terms of separation and potential side reactions. Heterogeneous catalysts, including acidic resins like Amberlyst-15 and zeolites, provide the advantage of easy separation from the reaction mixture and can be recycled, aligning with principles of green chemistry. researchgate.net The effectiveness of these catalysts is often linked to their acidity and porous structure. conicet.gov.ar

Research findings on the synthesis of a related compound, 1,1-diethoxyethane, show that sulfonic acid resins can achieve high conversion rates. conicet.gov.arresearchgate.net The reaction mechanism involves the protonation of the carbonyl oxygen of the aldehyde by the acid catalyst, which enhances its electrophilicity and facilitates the nucleophilic attack by ethanol.

Table 1: Investigation of Acidic Catalysis in Acetalization

| Catalyst | Type | Concentration/Loading | Reaction Time (hours) | Yield (%) | Observations |

|---|---|---|---|---|---|

| HCl | Homogeneous | 0.5 M | 2 | 85 | Fast reaction, but requires neutralization. |

| H₂SO₄ | Homogeneous | 0.5 M | 2 | 88 | Similar to HCl, potential for charring. |

| Amberlyst-15 | Heterogeneous | 10 wt% | 6 | 92 | Easily separable, reusable. researchgate.net |

| Zeolite H-ZSM-5 | Heterogeneous | 15 wt% | 8 | 80 | Shape selectivity can be beneficial. researchgate.net |

| p-Toluenesulfonic acid | Homogeneous | 5 mol% | 4 | 90 | Solid, easier to handle than mineral acids. |

This table presents hypothetical data based on typical results for acetalization reactions to illustrate the comparative performance of different acid catalysts.

Evaluation of Solvents and Temperature Profiles for Halogenation Reactions

The halogenation step, which introduces the iodine atom, is equally critical. The choice of solvent and the temperature profile can influence the reaction's selectivity and prevent the formation of byproducts. The reaction could proceed via the treatment of a suitable precursor with an iodinating agent.

Solvents for halogenation reactions are chosen based on their ability to dissolve the reactants and their inertness under the reaction conditions. For iodination, solvents such as dichloromethane (B109758) (DCM), chloroform, or carbon tetrachloride are often employed due to their non-polar nature. Ethereal solvents like tetrahydrofuran (B95107) (THF) can also be used. google.com The temperature of the reaction is a key parameter to control. Lower temperatures are often preferred to minimize side reactions and improve selectivity. For instance, some halogenations are carried out at temperatures ranging from -78 °C to room temperature.

Table 2: Evaluation of Solvents and Temperature for Halogenation

| Solvent | Iodinating Agent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Observations |

|---|---|---|---|---|---|

| Dichloromethane (DCM) | N-Iodosuccinimide (NIS) | 0 to RT | 4 | 78 | Good solubility of reactants. |

| Tetrahydrofuran (THF) | Iodine/NaH | 0 | 6 | 72 | Potential for ether cleavage at higher temperatures. |

| Acetonitrile | Iodotrimethylsilane (TMSI) | -20 to 0 | 3 | 85 | Highly reactive, requires careful handling. |

| Diethyl Ether | Iodine/PCl₃ | 0 to RT | 5 | 65 | Milder conditions, lower yield. |

This table presents hypothetical data based on common halogenation reactions to illustrate the impact of solvent and temperature.

Isolation and Purification Techniques for Intermediates and Final Product

The final stage of the synthesis involves the isolation and purification of the intermediates and the final product, this compound. The purification strategy is designed to remove unreacted starting materials, catalysts, and any byproducts formed during the reaction.

A typical workup procedure following the acetalization reaction, if a homogeneous acid catalyst is used, involves neutralization with a weak base, such as a saturated sodium bicarbonate solution. The aqueous layer is then separated from the organic layer. For heterogeneous catalysts, a simple filtration suffices to remove the catalyst. uantwerpen.be

The crude product is then subjected to further purification. Distillation is a common method for purifying liquid products with sufficiently different boiling points from impurities. Given that this compound is a liquid, fractional distillation under reduced pressure can be an effective technique to obtain a high-purity product.

For non-volatile impurities or products that are thermally sensitive, column chromatography is the preferred method of purification. rsc.org Silica gel is a common stationary phase, and a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is used as the eluent to separate the desired compound from impurities.

Table 3: Isolation and Purification Scheme

| Step | Technique | Reagents/Solvents | Purpose |

|---|---|---|---|

| 1. Neutralization (if applicable) | Liquid-liquid extraction | Saturated NaHCO₃ solution | To remove acidic catalyst and quench the reaction. |

| 2. Washing | Liquid-liquid extraction | Brine | To remove any remaining aqueous impurities. |

| 3. Drying | Drying agent | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase. |

| 4. Solvent Removal | Rotary Evaporation | - | To concentrate the crude product. |

| 5. Final Purification | Fractional Distillation or Column Chromatography | Eluent (e.g., Hexane/Ethyl Acetate) | To isolate the pure this compound. rsc.org |

Elucidation of Reaction Mechanisms and Pathways of 1,1 Diethoxy 2 Iodoethane

Nucleophilic Substitution Reactions Involving the Iodide Moiety

The primary iodide in 1,1-diethoxy-2-iodoethane is a key reactive site, susceptible to displacement by nucleophiles. The mechanisms of these substitution reactions are dictated by factors such as the nature of the substrate, the strength of the nucleophile, and the solvent used.

Nucleophilic substitution reactions on alkyl halides can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). masterorganicchemistry.com

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (iodide) departs. byjus.com This mechanism is favored for primary alkyl halides like this compound due to the relatively unhindered nature of the carbon atom bearing the leaving group. chemicalnote.comyoutube.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics. chemicalnote.comyoutube.com A key feature of the SN2 mechanism is the inversion of stereochemistry at the reaction center. byjus.com

The SN1 reaction , in contrast, is a two-step process. byjus.com The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comchemicalnote.com The second step is the rapid attack of the nucleophile on this carbocation. byjus.com This pathway is favored for tertiary alkyl halides because they can form stable carbocations. chemicalnote.com Since this compound is a primary iodide, the formation of a primary carbocation would be highly unfavorable, making the SN1 pathway significantly less likely under most conditions. chemicalnote.com

Table 1: Comparison of SN1 and SN2 Reaction Pathways for this compound

| Feature | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Molecularity | Unimolecular (rate depends only on substrate) masterorganicchemistry.com | Bimolecular (rate depends on substrate and nucleophile) chemicalnote.com |

| Mechanism | Two steps, involves a carbocation intermediate byjus.com | One step, concerted reaction byjus.com |

| Substrate Preference | Tertiary > Secondary >> Primary (favors stable carbocations) chemicalnote.com | Methyl > Primary > Secondary (favors less steric hindrance) chemicalnote.com |

| Likelihood for this compound | Very Unlikely | Highly Likely |

| Nucleophile Requirement | Favored by weak nucleophiles youtube.com | Favored by strong nucleophiles youtube.com |

| Solvent Preference | Polar protic solvents (e.g., water, alcohol) byjus.com | Polar aprotic solvents (e.g., acetone) libretexts.org |

| Stereochemistry | Racemization (attack from both sides of planar carbocation) libretexts.org | Inversion of configuration (backside attack) byjus.com |

Both steric and electronic factors inherent in the structure of this compound influence the rate and mechanism of iodide displacement.

Steric Factors: The SN2 mechanism is highly sensitive to steric hindrance at the reaction center. chemicalnote.com In this compound, the electrophilic carbon (C2) is adjacent to a carbon (C1) bearing two ethoxy groups. While C2 itself is primary, the bulk of the adjacent diethoxy acetal (B89532) group can create some steric congestion, potentially slowing the rate of SN2 attack compared to a less substituted iodoethane. scribd.com However, this hindrance is generally not sufficient to prevent the SN2 reaction from being the dominant pathway.

Electronic Factors: The oxygen atoms in the ethoxy groups are electron-donating by induction. This can have a minor effect on the electrophilicity of the C2 carbon. More significantly, these oxygen atoms can influence the reaction pathway through intramolecular participation, as discussed in section 3.3. Electron-withdrawing groups, if present, could stabilize the transition state in some radical abstraction reactions, but for nucleophilic substitution, the electron-donating nature of the ether groups is the primary electronic consideration. nih.gov

Transformations of the Acetal Functional Group

The acetal group is generally stable under neutral and basic conditions, making it an effective protecting group for carbonyl compounds. libretexts.orglibretexts.org However, it readily undergoes transformation in the presence of acid.

Acetal Hydrolysis: In the presence of aqueous acid, this compound can be hydrolyzed back to its parent carbonyl compound, iodoacetaldehyde, and two equivalents of ethanol (B145695). masterorganicchemistry.com The reaction is reversible, and the mechanism involves several key steps:

Protonation of one of the acetal oxygen atoms by an acid catalyst. libretexts.org

Cleavage of the carbon-oxygen bond, resulting in the departure of one molecule of ethanol and the formation of a resonance-stabilized oxocarbenium ion. libretexts.orglibretexts.org

Nucleophilic attack by a water molecule on the carbocation. libretexts.org

Deprotonation to form a hemiacetal. libretexts.org

These steps repeat with the second ethoxy group, ultimately leading to the formation of iodoacetaldehyde and a second molecule of ethanol. masterorganicchemistry.com

Transacetalization: If the reaction is carried out in the presence of an alcohol other than ethanol and a catalytic amount of acid, a transacetalization reaction can occur. This process involves the exchange of the ethoxy groups for the new alcohol groups, proceeding through a similar oxocarbenium ion intermediate. This method is a key strategy in the synthesis of other acetals and vinyl ethers. academie-sciences.fr

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles and strong bases. msu.edulibretexts.org The acetal functional group is characteristically unreactive toward these reagents. libretexts.orglibretexts.orgmasterorganicchemistry.com This lack of reactivity is a cornerstone of their use as protecting groups in organic synthesis, allowing selective reactions of organometallics with other functional groups (like esters or ketones) elsewhere in a molecule. libretexts.orglibretexts.org

However, it has been demonstrated that the reaction of acetals with Grignard reagents can be promoted by the addition of a Lewis acid, such as titanium tetrachloride (TiCl4), leading to the formation of ethers. oup.com In the absence of such a promoter, this compound's acetal group would be expected to remain intact upon treatment with Grignard or organolithium reagents, with any reaction occurring preferentially at the carbon-iodine bond (though SN2 reactions with Grignard reagents are generally not favored). masterorganicchemistry.com

Interplay between the Iodide and Acetal Functionalities

The proximity of the iodide leaving group and the acetal's oxygen atoms allows for significant intramolecular interactions, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. libretexts.org

This participation can occur when one of the acetal's lone-pair-bearing oxygen atoms acts as an internal nucleophile, displacing the iodide in an intramolecular SN2-like fashion. nih.gov This process leads to the formation of a cyclic 1,3-dioxolenium ion intermediate. nih.govnih.gov The formation of this five-membered ring intermediate can be kinetically favorable and can significantly accelerate the rate of iodide displacement compared to a similar compound without the participating group. nih.gov

Another potential interplay between the two functionalities is an E2 elimination reaction. In the presence of a strong, sterically hindered base, a proton can be abstracted from the carbon bearing the acetal (C1) while the iodide on C2 is eliminated, leading to the formation of 1,1-diethoxyethene, a type of vinyl ether. researchgate.net

Intramolecular Cyclization Reactions and Competing Elimination Pathways

The proximity of the acetal and iodo functionalities in this compound allows for the possibility of intramolecular cyclization, a process that is in competition with elimination reactions, particularly under basic conditions.

Intramolecular Cyclization via Neighboring Group Participation:

The oxygen atoms of the diethoxy group can act as internal nucleophiles, participating in the displacement of the iodide leaving group. This process, known as neighboring group participation (NGP), proceeds through a cyclic oxonium ion intermediate. The lone pair of electrons on one of the ethoxy oxygens can attack the carbon atom bearing the iodine, leading to the formation of a five-membered cyclic intermediate, a 1,3-dioxolanium ion. This anchimeric assistance can accelerate the rate of iodide displacement compared to a simple intermolecular substitution. The resulting cyclic cation is then susceptible to attack by a nucleophile. If the reaction is carried out in a solvent that can act as a nucleophile, such as water or an alcohol, the ring will be opened to give a substituted product.

Competing Elimination Pathways (E2 Mechanism):

In the presence of a strong, non-nucleophilic base, this compound can undergo a β-elimination reaction to form 1,1-diethoxyethene, a vinyl ether. This reaction typically proceeds through a concerted E2 mechanism. The base abstracts a proton from the carbon atom adjacent (β-position) to the carbon bearing the iodine (α-position), while simultaneously the carbon-iodine bond breaks and a double bond is formed between the α and β carbons.

For the E2 mechanism to occur efficiently, a specific stereochemical arrangement is generally preferred, where the abstracted proton and the leaving group are in an anti-periplanar conformation. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. The choice of base and reaction conditions can significantly influence the competition between intramolecular cyclization and elimination. Sterically hindered bases favor elimination by minimizing nucleophilic attack on the carbon, which would lead to substitution or cyclization.

| Reaction Pathway | Key Intermediate/Transition State | Typical Conditions | Major Product(s) |

| Intramolecular Cyclization | Cyclic oxonium ion (1,3-dioxolanium) | Polar, non-basic solvents; presence of a nucleophile | Ring-opened substitution products |

| β-Elimination | Anti-periplanar transition state | Strong, sterically hindered base (e.g., potassium tert-butoxide) | 1,1-Diethoxyethene (vinyl ether) |

Rearrangement Processes Induced by Iodo-Acetal Proximity

The structural arrangement of this compound can also facilitate rearrangement reactions, particularly in the presence of Lewis acids.

Lewis Acid-Catalyzed Rearrangements:

Lewis acids can coordinate to one of the oxygen atoms of the acetal group, weakening the carbon-oxygen bond and promoting the formation of an oxocarbenium ion. This coordination makes the acetal carbon more electrophilic. The adjacent carbon-iodine bond can then participate in a rearrangement process.

One plausible rearrangement pathway involves a 1,2-hydride shift or a 1,2-alkyl (ethoxy) shift. For instance, coordination of a Lewis acid to an ethoxy group could lead to its departure, generating a carbocation at the acetal carbon. A subsequent 1,2-hydride shift from the adjacent carbon would lead to a more stable carbocation, which could then be trapped by a nucleophile or undergo further reaction.

Alternatively, the interaction of the Lewis acid with the iodine atom can also induce rearrangements. While less common for iodoalkanes compared to their bromo- or chloro-analogs, a strong Lewis acid could abstract the iodide to form a primary carbocation. This highly unstable intermediate would rapidly rearrange, likely via a 1,2-hydride shift, to form a more stable carbocation centered on the carbon bearing the ethoxy groups. This resonance-stabilized oxocarbenium ion would then be the key intermediate for subsequent reactions.

The specific outcome of these rearrangements is highly dependent on the nature of the Lewis acid, the solvent, and the reaction temperature.

Radical Reactions and Their Mechanistic Implications

The carbon-iodine bond in this compound is relatively weak and can be cleaved homolytically to generate a carbon-centered radical. This radical intermediate can then participate in a variety of transformations, offering synthetic pathways that are distinct from the ionic reactions discussed above.

Radical Generation and Subsequent Reactions:

Homolysis of the C-I bond can be initiated by heat, light (photolysis), or through the use of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. Once formed, the primary radical at the C-2 position can undergo several reactions:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule in the reaction medium to form 1,1-diethoxyethane.

Intramolecular Cyclization: If the this compound molecule contains an appropriately positioned site of unsaturation (e.g., a double or triple bond) elsewhere in the molecule (which is not the case for the parent compound but for its derivatives), the radical can undergo an intramolecular cyclization. This is a powerful method for the construction of cyclic ethers. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules.

Intermolecular Addition: The radical can add to an external unsaturated compound, such as an alkene or alkyne, to form a new carbon-carbon bond. This is the basis for radical-mediated polymerization and other addition reactions.

The mechanistic implications of these radical reactions are significant. They proceed through neutral intermediates and are therefore often compatible with a wider range of functional groups compared to ionic reactions. The stereochemical outcome of radical reactions can sometimes be predicted based on the stability of the intermediate radical and the transition state of the reaction.

| Radical Reaction Type | Initiator | Key Intermediate | Potential Products |

| Hydrogen Abstraction | Heat, Light, AIBN | 2,2-Diethoxyethyl radical | 1,1-Diethoxyethane |

| Intramolecular Cyclization (in derivatives) | Heat, Light, AIBN | Cyclized radical intermediate | Cyclic ethers |

| Intermolecular Addition | Heat, Light, AIBN | Adduct radical | C-C bond formation products |

Applications As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Nitrogen-Containing Organic Compounds

The presence of a reactive iodine atom makes 1,1-diethoxy-2-iodoethane an effective electrophile for the alkylation of nucleophiles, particularly amines. This reactivity is harnessed in the synthesis of various nitrogen-containing organic compounds.

This compound serves as a direct precursor to 2,2-diethoxyethylamine, a useful building block in its own right. The synthesis is typically achieved through a nucleophilic substitution reaction where ammonia (B1221849) acts as the nucleophile, displacing the iodide ion. libretexts.orgresearchgate.net The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom bonded to the iodine. researchgate.net

The initial product of this reaction is the corresponding ammonium (B1175870) salt, which is then deprotonated by excess ammonia in the reaction mixture to yield the free primary amine, 2,2-diethoxyethylamine. libretexts.org To favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts, a large excess of ammonia is typically employed. libretexts.org

The general reaction scheme is as follows: (EtO)2CHCH2I + NH3 → [(EtO)2CHCH2NH3]+I- [(EtO)2CHCH2NH3]+I- + NH3 ⇌ (EtO)2CHCH2NH2 + NH4+I-

This methodology can be extended to the synthesis of a variety of N-substituted 2,2-diethoxyethylamines by employing primary or secondary amines as the nucleophile instead of ammonia. researchgate.netnih.gov The reaction conditions for these alkylations are similar, typically involving heating the amine with this compound, often in a suitable solvent. libretexts.org

Table 1: Synthesis of Amines using this compound

| Nucleophile | Product | Amine Class |

|---|---|---|

| Ammonia (NH3) | 2,2-Diethoxyethylamine | Primary |

| Primary Amine (R-NH2) | N-Alkyl-2,2-diethoxyethylamine | Secondary |

| Secondary Amine (R2NH) | N,N-Dialkyl-2,2-diethoxyethylamine | Tertiary |

2,2-Diethoxyethylamine is also known as aminoacetaldehyde diethyl acetal (B89532). nih.gov The acetal group serves as a protecting group for the aldehyde functionality. This protection is crucial in multi-step syntheses where the aldehyde is sensitive to the reaction conditions required for transformations elsewhere in the molecule. The acetal is stable under neutral and basic conditions but can be readily hydrolyzed back to the aldehyde under acidic conditions.

The synthesis of various derivatives of aminoacetaldehyde diethyl acetal can be achieved by reacting this compound with a wide range of nitrogen-containing nucleophiles. For instance, reaction with primary or secondary amines yields N-substituted aminoacetaldehyde diethyl acetals. nih.gov These derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

Utility in Carbon-Carbon Bond Forming Reactions

The carbon-iodine bond in this compound can be transformed into a carbon-metal bond, effectively reversing the polarity of the carbon atom from electrophilic to nucleophilic. This "umpolung" allows the 2,2-diethoxyethyl moiety to be used as a carbanion equivalent in carbon-carbon bond forming reactions.

This compound can be converted into the corresponding Grignard reagent, (2,2-diethoxyethyl)magnesium iodide, by reaction with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comchemguide.co.ukmasterorganicchemistry.com The reaction involves the oxidative insertion of magnesium into the carbon-iodine bond. adichemistry.com It is crucial to maintain anhydrous conditions as Grignard reagents are strong bases and will react with water. chemguide.co.uk

Similarly, an organolithium species, 2,2-diethoxyethyllithium, can be prepared by reacting this compound with an alkyllithium reagent (e.g., n-butyllithium) through a lithium-halogen exchange reaction, or by direct reaction with lithium metal. fiveable.mesigmaaldrich.com Organolithium reagents are generally more reactive than their Grignard counterparts. adichemistry.com

These organometallic reagents are potent nucleophiles and can participate in a variety of reactions to form new carbon-carbon bonds. For example, they readily add to the electrophilic carbon of carbonyl compounds, such as aldehydes and ketones, to form alcohols. libretexts.orgmasterorganicchemistry.com The reaction with an aldehyde yields a secondary alcohol, while reaction with a ketone produces a tertiary alcohol. libretexts.org

Table 2: Carbon-Carbon Bond Formation via Organometallic Derivatives of this compound

| Organometallic Reagent | Electrophile | Product Type |

|---|---|---|

| (2,2-Diethoxyethyl)magnesium iodide | Aldehyde (RCHO) | Secondary Alcohol |

| (2,2-Diethoxyethyl)magnesium iodide | Ketone (R2CO) | Tertiary Alcohol |

| 2,2-Diethoxyethyllithium | Aldehyde (RCHO) | Secondary Alcohol |

| 2,2-Diethoxyethyllithium | Ketone (R2CO) | Tertiary Alcohol |

The organometallic derivatives of this compound can also be utilized in transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. For instance, the Grignard reagent can potentially participate in Kumada coupling reactions with aryl or vinyl halides. Similarly, the organolithium reagent could be transmetalated to other metals like zinc or tin for use in Negishi or Stille couplings, respectively.

Furthermore, this compound itself can act as the electrophilic partner in various coupling reactions. For example, in a Sonogashira coupling, it could be reacted with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form an alkynylated acetal. nii.ac.jptaylorandfrancis.com In a Suzuki coupling, it could be coupled with an organoboron compound, also under palladium catalysis, to introduce the 2,2-diethoxyethyl group onto an aromatic or vinylic framework. thalesnano.com

By analogy with related chiral acetals and α-alkoxy organometallic compounds, the this compound framework can be involved in stereoselective transformations. If a chiral center is present in the molecule, for instance, by using a chiral diol to form the acetal, the subsequent reactions of the organometallic derivatives can proceed with diastereoselectivity. nih.gov

For example, the addition of a Grignard reagent derived from a chiral 2-substituted-1,1-dialkoxyethane to an aldehyde can lead to the formation of diastereomeric alcohols. The stereochemical outcome of such reactions is often influenced by chelation control, where the magnesium atom of the Grignard reagent coordinates with the oxygen atoms of the acetal, leading to a more rigid transition state that favors the formation of one diastereomer over the other. nih.gov

Similarly, the addition of external organometallic reagents to an aldehyde or ketone containing a chiral acetal moiety can also exhibit diastereoselectivity. The existing stereocenter in the acetal can direct the incoming nucleophile to one face of the carbonyl group, resulting in a diastereomerically enriched product. The level of diastereomeric control is dependent on the nature of the substrate, the organometallic reagent, and the reaction conditions. nih.govresearchgate.net

Synthesis of Vinyl Acetate (B1210297) Derivatives and Related Unsaturated Compounds

The direct synthesis of vinyl acetate derivatives from this compound is not a widely documented transformation in chemical literature. However, the structural features of this compound suggest plausible, albeit hypothetical, synthetic pathways to achieve such unsaturated compounds. One potential route could involve a two-step process: nucleophilic substitution of the iodide with an acetate group, followed by an elimination reaction.

The initial step would involve the reaction of this compound with an acetate salt, such as silver acetate or sodium acetate. This substitution reaction would yield 2-acetoxy-1,1-diethoxyethane. The subsequent and more challenging step would be the elimination of one equivalent of ethanol (B145695) from this intermediate to form the desired vinyl acetate derivative, specifically 1-acetoxy-2-ethoxyethene. This elimination would likely require specific conditions, such as high temperatures or the use of a strong base or acid catalyst, to facilitate the removal of the ethoxy group and a proton from the adjacent carbon. The feasibility and efficiency of such an elimination are speculative and would need to be experimentally verified.

A search of synthetic methodologies does not reveal established protocols for this specific transformation. The stability of the acetal group under various reaction conditions would be a critical factor. While acetals are generally stable under basic and neutral conditions, they are labile to acid. Therefore, an acid-catalyzed elimination would need to be carefully controlled to avoid undesired hydrolysis of the acetal.

Development of Novel Functionalized Organic Molecules

The utility of this compound as a building block extends to the synthesis of a variety of novel functionalized organic molecules. Its electrophilic nature at the carbon bearing the iodine atom allows for the introduction of the 1,1-diethoxyethyl moiety into different molecular scaffolds through nucleophilic substitution reactions.

This reactivity can be harnessed in carbon-carbon bond-forming reactions. For instance, organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) can react with this compound to form new carbon-carbon bonds. This would result in the formation of a new, more complex acetal, which can then be deprotected under acidic conditions to reveal the corresponding aldehyde. This two-carbon homologation strategy provides a pathway to extend carbon chains and introduce an aldehyde functionality for further synthetic manipulations.

Furthermore, heteroatom nucleophiles can also be employed to create a diverse range of functionalized molecules. For example, reaction with alkoxides or phenoxides would lead to the formation of new ethers. Similarly, reaction with thiolates would yield thioethers, and reaction with amines could produce amino acetals. These resulting molecules, containing the protected aldehyde functionality, can serve as versatile intermediates for the synthesis of more complex targets, including pharmaceuticals, agrochemicals, and materials.

While specific, extensively documented examples of the use of this compound in the synthesis of complex, novel molecules are not abundant in readily accessible literature, its fundamental reactivity profile as an electrophilic building block underscores its potential in this area of synthetic chemistry. The development of new synthetic methods and the exploration of its reactivity with a wider range of nucleophiles could further expand its application in the creation of innovative organic structures.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of 1,1-Diethoxy-2-iodoethane is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The electron-withdrawing effects of the oxygen and iodine atoms will significantly influence the chemical shifts of adjacent protons.

Based on the structure, CH₃-CH₂-O-CH(CH₂I)-O-CH₂-CH₃, the following proton signals are anticipated:

-CH₂I (Iodomethylene protons): These two protons are directly attached to the carbon bearing the iodine atom. Due to the strong deshielding effect of iodine, these protons are expected to resonate as a doublet in the downfield region, likely between δ 3.0 and 3.5 ppm. The signal will be split into a doublet by the adjacent methine proton (-CH).

-CH (Methine proton): This single proton is bonded to a carbon that is attached to two oxygen atoms and the iodomethylene group. The two electronegative oxygen atoms will cause a significant downfield shift, placing this signal in the region of δ 4.5 to 5.0 ppm. This signal is expected to be a triplet due to coupling with the two adjacent iodomethylene protons.

-O-CH₂- (Methylene protons of the ethoxy groups): The two ethoxy groups are equivalent. The four methylene (B1212753) protons are diastereotopic due to the adjacent chiral center and are expected to resonate as a complex multiplet, likely in the range of δ 3.4 to 3.8 ppm. This multiplet arises from coupling with the adjacent methyl protons.

-CH₃ (Methyl protons of the ethoxy groups): The six methyl protons of the two equivalent ethoxy groups are expected to appear as a triplet in the upfield region, typically between δ 1.1 and 1.3 ppm, due to coupling with the adjacent methylene protons.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂I | 3.0 - 3.5 | Doublet | 5-7 |

| -CH | 4.5 - 5.0 | Triplet | 5-7 |

| -O-CH₂- | 3.4 - 3.8 | Multiplet | 7 |

| -CH₃ | 1.1 - 1.3 | Triplet | 7 |

Note: The predicted values are based on general principles and data from analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, four distinct carbon signals are expected.

-CH₂I (Iodomethylene carbon): This carbon is directly bonded to the highly electronegative iodine atom, which will cause it to resonate at a relatively upfield position for a halogenated carbon, likely in the range of δ 5-15 ppm.

-CH (Methine carbon): This carbon is attached to two oxygen atoms, resulting in a significant downfield shift. This signal is expected to appear in the acetal (B89532) region, typically between δ 95 and 105 ppm.

-O-CH₂- (Methylene carbons of the ethoxy groups): The methylene carbons of the two equivalent ethoxy groups will be deshielded by the adjacent oxygen atom and are predicted to resonate in the range of δ 60-70 ppm.

-CH₃ (Methyl carbons of the ethoxy groups): The methyl carbons of the two equivalent ethoxy groups will appear in the upfield region of the spectrum, typically between δ 15 and 20 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂I | 5 - 15 |

| -CH | 95 - 105 |

| -O-CH₂- | 60 - 70 |

| -CH₃ | 15 - 20 |

Note: The predicted values are based on general principles and data from analogous structures. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

COSY: A COSY spectrum would show correlations between coupled protons. For this compound, cross-peaks would be expected between the -CH₂I protons and the -CH proton, and between the -O-CH₂- and -CH₃ protons of the ethoxy groups.

HSQC: An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons. This would confirm the assignments made in the ¹H and ¹³C NMR spectra. For example, a cross-peak would be observed between the proton signal at δ 3.0-3.5 ppm and the carbon signal at δ 5-15 ppm, confirming the -CH₂I group.

Due to the presence of a stereocenter at the methine carbon, the methylene protons of the ethoxy groups are diastereotopic. More advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) could potentially provide through-space correlation information, which might be useful in determining the preferred conformation of the molecule in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C-O, and C-I bonds.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| C-H (alkane) | 2850 - 3000 | Stretching |

| C-O (ether/acetal) | 1050 - 1150 | Stretching |

| C-I | 500 - 600 | Stretching |

The presence of strong C-O stretching bands in the 1050-1150 cm⁻¹ region would be indicative of the acetal functionality. The C-H stretching vibrations just below 3000 cm⁻¹ would confirm the presence of sp³-hybridized carbons. A weaker absorption in the 500-600 cm⁻¹ range would be characteristic of the C-I bond.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

The molecular weight of this compound is 244.07 g/mol . libretexts.org In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 244. Due to the presence of iodine, a heavy atom, this peak might be observable.

The fragmentation of the molecular ion would likely proceed through several pathways, including:

Loss of an ethoxy radical (-OCH₂CH₃): This would result in a fragment ion at m/z 199.

Loss of an ethyl radical (-CH₂CH₃): Cleavage of the ethyl group from an ethoxy moiety could lead to a fragment at m/z 215.

Loss of an iodine radical (-I): This would generate a cation at m/z 117.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms is a common fragmentation pathway for acetals. This could lead to the formation of a stable oxonium ion. For instance, cleavage of the bond between the methine carbon and the iodomethylene carbon could result in a fragment with the structure [CH(OCH₂CH₃)₂]⁺ at m/z 103.

Formation of the iodomethyl radical cation ([CH₂I]⁺): This would give a peak at m/z 141.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

| 244 | [C₆H₁₃IO₂]⁺ (Molecular Ion) |

| 199 | [M - OCH₂CH₃]⁺ |

| 141 | [CH₂I]⁺ |

| 117 | [M - I]⁺ |

| 103 | [CH(OCH₂CH₃)₂]⁺ |

Note: The predicted fragmentation is based on general fragmentation rules for similar compounds. The relative intensities of the peaks would depend on the stability of the resulting ions.

Computational Chemistry and Theoretical Studies on 1,1 Diethoxy 2 Iodoethane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the chemical behavior of 1,1-diethoxy-2-iodoethane. These methods model the molecule's electronic and geometric structure, providing a basis for understanding its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized molecular geometry and energetics of molecules like this compound. By approximating the electron density, DFT calculations can predict bond lengths, bond angles, and dihedral angles with a good degree of accuracy. A common functional used for such calculations, especially for molecules containing halogens, is B3LYP, often paired with a basis set like 6-311+G(2d,p) to adequately describe the electronic environment around the iodine atom. researchgate.net

These calculations would reveal the most stable three-dimensional arrangement of the atoms in this compound. Key energetic properties such as the heat of formation and strain energy can also be derived, offering insights into the molecule's thermodynamic stability. The distribution of electron density and the resulting molecular dipole moment can also be calculated, which are crucial for understanding intermolecular interactions.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311+G(2d,p))

| Parameter | Predicted Value |

| C-I Bond Length | ~2.15 Å |

| C-O Bond Length (acetal) | ~1.42 Å |

| C-C Bond Length | ~1.53 Å |

| O-C-O Bond Angle | ~112° |

| C-C-I Bond Angle | ~110° |

| Dipole Moment | ~2.1 D |

Note: The values in this table are hypothetical and represent typical ranges for similar structures as direct literature values for this compound are not available.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are invaluable for mapping out potential reaction pathways for this compound. wayne.edu These calculations can be used to locate transition state structures and determine the activation energies for various reactions, such as nucleophilic substitution at the carbon bearing the iodine atom or elimination reactions.

For instance, the reaction of this compound with a nucleophile can be modeled to determine whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism. By calculating the energies of the reactants, transition states, and products, a potential energy surface for the reaction can be constructed, providing a detailed mechanistic understanding. semanticscholar.org These studies are crucial for predicting the feasibility and outcomes of chemical transformations involving this compound.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethoxy groups and the C-C single bond in this compound gives rise to multiple possible conformations. Understanding the relative energies and interconversion barriers of these conformers is important for a complete picture of the molecule's behavior.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (I-C-C-O) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche | 60° | 0.75 |

| Eclipsed (TS) | 0° | 4.50 |

Note: The values in this table are illustrative and based on general principles of conformational analysis for similar substituted ethanes.

Prediction of Spectroscopic Properties through Computational Models

Computational models are instrumental in predicting and interpreting the spectroscopic properties of this compound, aiding in its characterization.

Theoretical calculations can predict the H and C NMR chemical shifts of this compound. nmrdb.orgnmrdb.orgnmrium.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, have shown good agreement with experimental NMR data for a variety of organic molecules. researchgate.netresearchgate.net Such predictions can assist in the assignment of peaks in experimental spectra and can be particularly useful for distinguishing between different isomers or conformers.

Similarly, the infrared (IR) spectrum of this compound can be simulated by calculating its vibrational frequencies. diva-portal.org These calculations predict the positions and intensities of absorption bands, which correspond to specific molecular vibrations, such as C-H stretches, C-O stretches, and the C-I stretch. researchgate.netresearchgate.net Comparing the computed spectrum with the experimental one can help to confirm the structure of the molecule and to understand the nature of its chemical bonds. biorxiv.org

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Value |

| H NMR | Chemical Shift (CH-I) | ~3.2 ppm |

| C NMR | Chemical Shift (C-I) | ~10 ppm |

| IR | Vibrational Frequency (C-I stretch) | ~550 cm |

Note: These are estimated values based on computational predictions for similar functional groups and are intended for illustrative purposes.

Investigation of Solvent Effects on Reaction Mechanisms

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can be used to investigate these solvent effects on the reactions of this compound.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach can be used to calculate the energies of reactants, transition states, and products in different solvents, providing insight into how the solvent stabilizes or destabilizes these species. chemrxiv.org For a more detailed understanding, explicit solvent models can be used, where individual solvent molecules are included in the calculation. This is particularly important when specific interactions, such as hydrogen bonding between the solvent and the solute, play a crucial role. nih.gov Molecular dynamics simulations in a solvent box can also provide a dynamic picture of solvation and its influence on reaction pathways. tau.ac.il

Historical Context and Evolution of Research on Iodoacetals

Early Discoveries and Fundamental Studies of Halogenated Ethers and Acetals

The journey into the chemistry of compounds like 1,1-Diethoxy-2-iodoethane begins with foundational work on two distinct classes of molecules: ethers and acetals, and their halogenated derivatives. The study of simple ethers, such as diethyl ether, gained significant momentum in the 19th century, particularly with its introduction as a general anesthetic. However, its high flammability prompted chemists to explore safer alternatives, leading to the development of halogenated ethers. These compounds, where one or more hydrogen atoms are replaced by halogens, often exhibit reduced flammability and altered anesthetic properties.

Concurrently, the study of acetals was establishing another fundamental area of organic chemistry. Acetals are formed from the reaction of an aldehyde or ketone with an alcohol, creating a geminal diether. ymerdigital.com They were recognized early on for their stability in neutral or basic conditions, which made them excellent choices as protecting groups for carbonyl functionalities during multi-step syntheses. ymerdigital.com

The synthesis of a simple, non-halogenated acetal (B89532), 1,1-diethoxyethane (also known as acetaldehyde (B116499) diethyl acetal), has been well-documented. ymdb.ca Classic laboratory preparations involve the reaction of acetaldehyde with ethanol (B145695) in the presence of a dehydrating agent, like anhydrous calcium chloride, and an acid catalyst. google.com Industrial-scale processes have been refined over the years, employing various acid catalysts and reaction conditions to improve yield and efficiency. researchgate.netgoogle.com

The convergence of these two fields—halogen chemistry and acetal synthesis—gave rise to halogenated acetals. These bifunctional molecules contain both the stable acetal group and a reactive carbon-halogen bond, making them valuable intermediates in organic synthesis. The introduction of an iodine atom, in particular, provides a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds.

Milestones in the Synthesis and Application of this compound

This compound, also known as iodoacetaldehyde diethyl acetal, is a specific example of a halogenated acetal that serves as a stable and versatile synthetic building block. nih.gov

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 51806-20-3 nih.govmatrixscientific.com |

| Molecular Formula | C6H13IO2 nih.govmatrixscientific.com |

| Molecular Weight | 244.07 g/mol nih.govmatrixscientific.com |

| IUPAC Name | This compound nih.gov |

| Synonyms | Iodoacetaldehyde diethyl acetal, 2-iodo-1,1-diethoxyethane nih.gov |

A significant milestone in the study of this compound was the development of targeted synthetic methods. A notable early contribution is a 1952 publication in the Journal of the American Chemical Society by Saburo Akiyoshi and Kenzo Okuno, which described a new synthesis of iodoacetaldehyde diethyl acetal. acs.org While specific early methods may vary, modern approaches to synthesizing α-haloacetals often involve the halogenation of a suitable precursor. The synthesis can be envisioned through several plausible routes, such as the reaction of vinyl ethyl ether with ethanol and an iodinating agent like N-iodosuccinimide.

The primary application of this compound in organic synthesis is its function as a synthetic equivalent of the unstable iodoacetaldehyde or the "formylmethyl" synthon (-CH2CHO). The acetal group protects the reactive aldehyde functionality, allowing the iodine atom to undergo various transformations, such as substitution or coupling reactions. Following the desired reaction at the carbon bearing the iodine, the acetal can be readily hydrolyzed under acidic conditions to reveal the aldehyde. This strategy allows for the controlled introduction of an acetaldehyde moiety into a more complex molecule.

For example, it can be used in the alkylation of nucleophiles like enolates or organometallic reagents. The resulting product, after deprotection of the acetal, would contain a new aldehyde group, which can then participate in further synthetic transformations like Wittig reactions, reductions, or oxidations.

Current Research Trends and Future Directions in Iodoacetal Chemistry

The field of iodoacetal chemistry is influenced by broader trends in modern organic synthesis, including the pursuit of efficiency, selectivity, and sustainability.

Current Research Trends:

Green Chemistry Approaches: There is a growing emphasis on using more environmentally benign reagents. Molecular iodine is considered a cost-effective and non-toxic reagent for many organic transformations, and its application in iodination reactions continues to be an active area of research. rsc.orgmdpi.com Developing catalytic methods that use only small amounts of an activator for the iodination step is a key goal.

Novel Catalytic Methods: Research into acetal synthesis has evolved from using stoichiometric acid catalysts to employing highly efficient, reusable solid acid catalysts and even photocatalytic methods under neutral conditions. ymerdigital.comrsc.org These advancements are being extended to the synthesis of functionalized acetals, including iodoacetals, to improve reaction conditions and reduce waste.

Hypervalent Iodine Chemistry: The chemistry of hypervalent iodine reagents, which are organoiodine compounds with iodine in a high oxidation state, has expanded significantly. beilstein-journals.org These reagents offer unique reactivity and are used as powerful metal-free oxidants and electrophiles. Research in this area could lead to new methods for synthesizing complex iodo-compounds, potentially including novel iodoacetal structures.

Future Directions:

Asymmetric Synthesis: A major frontier in modern chemistry is the development of catalytic asymmetric methods to produce chiral molecules. Future research will likely focus on developing catalysts that can mediate the enantioselective synthesis or reaction of chiral iodoacetals. This would provide access to optically pure building blocks crucial for the pharmaceutical and agrochemical industries. researchgate.net

Complex Molecule Synthesis: As synthetic targets become more complex, the demand for versatile and functionalized building blocks like this compound will grow. Future work will likely showcase its application in the total synthesis of natural products and other biologically active molecules, where its ability to introduce a masked aldehyde group is particularly valuable.

Computational and Data-Driven Chemistry: The integration of computational chemistry and machine learning is transforming how chemical reactions are designed and optimized. titech.ac.jp In the future, these tools will likely be used to predict the reactivity of iodoacetals, discover new applications, and design more efficient synthetic routes, accelerating the pace of innovation in this area.

常见问题

Basic: What are the common synthetic routes for 1,1-Diethoxy-2-iodoethane?

This compound is typically synthesized via nucleophilic substitution or halogenation of its ethoxy precursors. For example, analogous brominated compounds (e.g., 2-bromo-1,1-diethoxyethane) are synthesized using zinc-promoted elimination or direct halogenation of diethoxyethane derivatives . For the iodo analog, a plausible route involves reacting 1,1-diethoxyethylene with hydrogen iodide under controlled conditions. Alternatively, iodination of 1,1-diethoxy-2-hydroxyethane using HI or KI/I₂ in acidic media may yield the target compound. Reaction optimization should focus on solvent polarity (e.g., THF or dichloromethane) and temperature (0–25°C) to minimize side reactions .

Basic: What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Signals for ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂) and the iodoethane moiety (δ 3.2–3.5 ppm for CH₂I).

- ¹³C NMR : Peaks for ethoxy carbons (δ 15–20 ppm for CH₃, δ 60–65 ppm for OCH₂) and the iodine-bearing carbon (δ 30–35 ppm for CH₂I).

- Mass Spectrometry (MS) : A molecular ion peak at m/z 232 (C₆H₁₃IO₂⁺) and fragment ions corresponding to loss of ethoxy or iodine groups .

- IR Spectroscopy : Stretching vibrations for C-O (1050–1150 cm⁻¹) and C-I (500–600 cm⁻¹) bonds .

Advanced: How does the iodo substituent influence the reactivity of this compound in cross-coupling reactions?

The iodine atom acts as an excellent leaving group due to its low bond dissociation energy and polarizability, making this compound a candidate for Ullmann-type couplings or Sonogashira reactions . For instance, in palladium-catalyzed cross-couplings, the iodo group can be replaced by aryl or alkynyl groups. Comparative studies with bromo analogs (e.g., 2-bromo-1,1-diethoxyethane) show faster reaction kinetics for iodo derivatives but may require stricter control of catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to prevent β-hydride elimination .

Advanced: What are the challenges in storing and handling this compound, and how can they be mitigated?

- Light Sensitivity : The C-I bond is prone to photolytic cleavage. Store in amber glassware under inert gas (N₂/Ar) at –20°C.

- Moisture Sensitivity : Hydrolysis can generate HI and diethoxyethanol. Use molecular sieves (3Å) in storage vials.

- Thermal Decomposition : Decomposes above 80°C, releasing toxic fumes. Conduct reactions below 50°C and monitor via TGA/DSC .

Basic: What are the key thermodynamic properties of this compound?

- Boiling Point : Estimated at 180–190°C (extrapolated from bromo analog data, adjusted for higher molecular weight) .

- Density : ~1.45 g/cm³ (calculated using additive contributions from ethoxy and iodo groups) .

- Solubility : Miscible with polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol/ether .

Advanced: How can kinetic studies elucidate the substitution mechanisms of this compound?

Mechanistic insights can be gained through:

- Solvent Effects : Compare reaction rates in polar aprotic (DMF) vs. protic (MeOH) solvents to distinguish SN1/SN2 pathways.

- Isotopic Labeling : Use ¹⁸O-labeled ethoxy groups to track retention/inversion of configuration.

- Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots using rate constants at varying temperatures (25–60°C) .

Basic: How can researchers validate the purity of this compound?

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS using a non-polar column (e.g., DB-5).

- Elemental Analysis : Confirm %C, %H, and %I against theoretical values (C: 31.06%, H: 5.63%, I: 54.72%).

- Melting Point : Although typically liquid at RT, cryoscopic methods can assess purity if solid derivatives are prepared .

Advanced: What computational methods support the structural and electronic analysis of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths (C-I: ~2.10 Å) and electrostatic potentials.

- NBO Analysis : Evaluate hyperconjugation between iodine lone pairs and σ*(C-O) orbitals to explain ethoxy group stabilization.

- Molecular Dynamics (MD) : Simulate solvation effects in common solvents to guide reaction solvent selection .

Basic: What are the primary applications of this compound in organic synthesis?

- Protected Aldehyde Precursor : Hydrolysis under acidic conditions yields iodoacetaldehyde, a versatile electrophile.

- Building Block for Heterocycles : Used in cyclization reactions to form oxazoles or thiazoles via displacement of iodine.

- Cross-Coupling Substrate : Participates in Suzuki-Miyaura reactions to form biaryl structures .

Advanced: How do steric and electronic factors influence the regioselectivity of reactions involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。